Pht-Gly-Asn-OH Pht-Gly-Asn-OH
Brand Name: Vulcanchem
CAS No.:
VCID: VC3339437
InChI: InChI=1S/C14H13N3O6/c15-10(18)5-9(14(22)23)16-11(19)6-17-12(20)7-3-1-2-4-8(7)13(17)21/h1-4,9H,5-6H2,(H2,15,18)(H,16,19)(H,22,23)/t9-/m0/s1
SMILES:
Molecular Formula: C14H13N3O6
Molecular Weight: 319.27 g/mol

Pht-Gly-Asn-OH

CAS No.:

Cat. No.: VC3339437

Molecular Formula: C14H13N3O6

Molecular Weight: 319.27 g/mol

* For research use only. Not for human or veterinary use.

Pht-Gly-Asn-OH -

Specification

Molecular Formula C14H13N3O6
Molecular Weight 319.27 g/mol
IUPAC Name (2S)-4-amino-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-4-oxobutanoic acid
Standard InChI InChI=1S/C14H13N3O6/c15-10(18)5-9(14(22)23)16-11(19)6-17-12(20)7-3-1-2-4-8(7)13(17)21/h1-4,9H,5-6H2,(H2,15,18)(H,16,19)(H,22,23)/t9-/m0/s1
Standard InChI Key KIGKSERBFCBQJG-VIFPVBQESA-N
Isomeric SMILES C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)N[C@@H](CC(=O)N)C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC(CC(=O)N)C(=O)O

Introduction

Chemical Structure and Properties

Structural Composition

Pht-Gly-Asn-OH is a synthetic peptide compound comprising three amino acid residues: phenylthiohydantoin (Pht), glycine (Gly), and asparagine (Asn). The compound features a phenylthiohydantoin group at the N-terminus, followed by glycine in the middle position and asparagine at the C-terminus, with a free carboxylic acid group. This specific arrangement is critical for its biological functions and applications in protein research.

The molecular structure of Pht-Gly-Asn-OH can be represented by the chemical formula C₁₄H₁₃N₃O₆, with a molar mass of 319.27 g/mol . The compound is also known by several alternative names including PHTHALYL-GLYCYL-L-ASPARAGINE, (S)-4-amino-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4-oxobutanoic acid, and L-Asparagine, N2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl]- (9CI) .

Physical and Chemical Properties

Pht-Gly-Asn-OH possesses distinct physical and chemical properties that make it valuable for research applications. The compound has been registered with CAS number 35181-18-1 . The presence of the asparagine residue contributes to its potential for deamidation, a post-translational modification that can affect protein stability and function.

The compound contains several functional groups that can participate in various reactions:

PropertyValue
Molecular FormulaC₁₄H₁₃N₃O₆
Molar Mass319.27 g/mol
CAS Number35181-18-1
Functional GroupsPhthalyl group, peptide bonds, asparagine side chain amide, terminal carboxylic acid
ClassificationSynthetic peptide
SolubilitySoluble in polar solvents (inferred from peptide nature)

The presence of multiple hydrogen bond donors and acceptors in Pht-Gly-Asn-OH suggests it can form complex networks of interactions when introduced to biological systems. The asparagine residue particularly contributes to hydrogen bonding capabilities, while the glycine provides conformational flexibility to the molecule.

Synthesis Methods

Solid-Phase Peptide Synthesis

The primary methodology employed for the synthesis of Pht-Gly-Asn-OH is solid-phase peptide synthesis (SPPS). This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support, enabling efficient and precise synthesis of the desired peptide sequence.

In typical SPPS procedures for synthesizing compounds like Pht-Gly-Asn-OH, the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is commonly utilized to protect amino groups during the synthesis process. This approach prevents unwanted side reactions and ensures the formation of the correct peptide sequence.

The general steps in the SPPS synthesis of Pht-Gly-Asn-OH may include:

  • Attachment of the first amino acid (typically asparagine) to a resin support

  • Removal of the Fmoc protecting group

  • Coupling of the second amino acid (glycine)

  • Repeated deprotection and coupling steps

  • Addition of the phenylthiohydantoin group

  • Cleavage from the resin and purification

Similar peptide synthesis procedures have been documented in related research, such as the coupling of Fmoc-protected amino acids to hydrazine resin using DIC (diisopropylcarbodiimide) as an activator and HOBt (hydroxybenzotriazole) as an additive .

Analytical Monitoring and Purification

The synthesis of Pht-Gly-Asn-OH requires rigorous analytical monitoring to ensure the formation of the desired product. High-performance liquid chromatography (HPLC) and mass spectrometry are commonly employed analytical techniques for monitoring reactions and verifying the purity and identity of the synthesized peptide.

These analytical methods are essential for:

  • Confirming the successful coupling of each amino acid

  • Monitoring the removal of protecting groups

  • Verifying the final structure of the synthesized peptide

  • Determining the purity of the final product

The purification of Pht-Gly-Asn-OH typically involves preparative HPLC, allowing for the isolation of the pure compound from any synthesis by-products or unreacted starting materials.

Biological Significance

Role in Protein Interactions

Pht-Gly-Asn-OH has significant biological relevance, particularly in the context of protein research. The compound's asparagine residue plays a critical role in protein folding and stability, while the glycine component provides structural flexibility. These properties make Pht-Gly-Asn-OH valuable for studying protein-protein interactions and structural dynamics.

The asparagine residue in Pht-Gly-Asn-OH is particularly noteworthy as it is a key component in the specific sequon Asn-Xa.a.-Thr/Ser that is recognized by oligosaccharyltransferase (OST) during the biosynthesis of N-glycoproteins . This recognition sequence is essential for the attachment of oligosaccharides to proteins, a crucial post-translational modification.

Mechanism of Action

The mechanism of action for Pht-Gly-Asn-OH primarily involves its interaction with biological systems at the molecular level. The phenylthiohydantoin group may enhance binding affinity or specificity towards certain biological targets, making it useful in studies of receptor-ligand interactions.

In the context of peptide-based research, compounds like Pht-Gly-Asn-OH can serve as probes or modulators of biological processes. The presence of the asparagine residue enables the compound to potentially participate in deamidation reactions, which are significant post-translational modifications that can affect protein stability and function.

Research Applications

Biomedical Research Applications

Pht-Gly-Asn-OH has several important applications in biomedical research, primarily focused on:

  • Studying protein interactions and modifications

  • Investigating post-translational modifications, particularly deamidation processes

  • Exploring the role of asparagine in protein folding and stability

  • Development of peptide-based therapeutic agents

The compound may serve as a valuable tool in structure-based drug design, particularly in the development of peptide-based therapeutics that target specific protein-protein interactions. Research in related fields has demonstrated the importance of peptide-based compounds in drug discovery efforts targeting various receptor families .

Comparative Analysis with Similar Compounds

Pht-Gly-Asn-OH belongs to a broader class of synthetic peptides used in experimental biology. When compared with similar peptide compounds, several distinctive features emerge:

CompoundMolecular FormulaMolar Mass (g/mol)Key FeaturesApplications
Pht-Gly-Asn-OHC₁₄H₁₃N₃O₆319.27Tripeptide with phenylthiohydantoin groupProtein interaction studies, post-translational modification research
H-Asn-Asn-Gly-Asn-Asn-OHC₁₈H₂₉N₉O₁₀531.5Pentapeptide with multiple asparagine residuesProtein folding studies, glycosylation research
DIPP-NH₂Not specifiedNot specifiedBifunctional tetrapeptideAntagonist for δ-opioid receptor

While Pht-Gly-Asn-OH has specific applications in studying protein interactions and modifications, other peptide compounds like H-Asn-Asn-Gly-Asn-Asn-OH may be more focused on N-glycosylation processes due to their multiple asparagine residues . Similarly, peptides like DIPP-NH₂ have been investigated for their pharmacological properties as receptor antagonists .

Future Research Directions

Analytical Methods Development

The continued refinement of analytical methods for the characterization and quantification of Pht-Gly-Asn-OH will be essential for its broader application in research. Advanced techniques such as high-resolution mass spectrometry, nuclear magnetic resonance spectroscopy, and X-ray crystallography could provide more detailed information about the compound's structure and interactions.

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